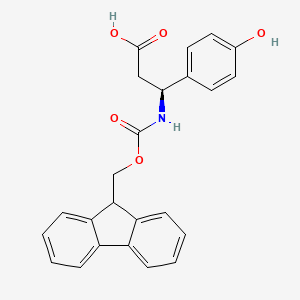
Fmoc-(S)-3-Amino-3-(4-hydroxy-phenyl)-propionic acid
説明
Fmoc-(S)-3-Amino-3-(4-hydroxy-phenyl)-propionic acid is a derivative of phenylglycine, a non-proteinogenic amino acid. This compound is widely used in the field of peptide synthesis, particularly in the solid-phase peptide synthesis (SPPS) method. The presence of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group allows for selective deprotection and coupling reactions, making it a valuable building block in the synthesis of complex peptides and proteins.
作用機序
Target of Action
The primary target of Fmoc-(S)-3-Amino-3-(4-hydroxy-phenyl)-propionic acid, also known as Fmoc-4-hydroxy-L-b-phenylalanine, is the enzyme 4-Hydroxyphenylpyruvate dioxygenase (HPPD) . HPPD is an enzyme found in both plants and animals which catalyzes the catabolism of the amino acid tyrosine .
Mode of Action
The compound inhibits the action of HPPD, preventing the breakdown of tyrosine . The HPPD reaction occurs through a NIH shift and involves the oxidative decarboxylation of an α-oxo acid as well as aromatic ring hydroxylation . The inhibition of HPPD prevents the formation of a breakdown product, homogentisic acid, which in turn is a key precursor for the biosynthesis of both tocopherols and plastoquinone .
Biochemical Pathways
The inhibition of HPPD by this compound affects the catabolism of tyrosine, leading to an accumulation of tyrosine and a decrease in the production of homogentisic acid . This impacts the biosynthesis of tocopherols and plastoquinone, which are essential for the protection of chlorophyll in plants .
Result of Action
The inhibition of HPPD by this compound can lead to a variety of effects. In plants, this can result in the bleaching of leaves due to the destruction of chlorophyll . In a study, 4-Hydroxyphenylacetic acid, a related compound, was found to protect against APAP-induced hepatotoxicity by increasing Phase II and antioxidant enzymes in mice .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-(S)-3-Amino-3-(4-hydroxy-phenyl)-propionic acid typically involves the protection of the amino group with the Fmoc group, followed by the introduction of the hydroxyphenyl group. One common method involves the base-catalyzed coupling of Fmoc-protected phenylglycine with 4-hydroxybenzaldehyde under mild conditions. The reaction is usually carried out in the presence of a coupling reagent such as DEPBT or COMU combined with a base like TMP or DMP to minimize racemization .
Industrial Production Methods
Industrial production of this compound often employs automated peptide synthesizers that utilize Fmoc-based SPPS. The process involves sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The Fmoc group is removed using a mild base, typically piperidine, allowing for the next amino acid to be coupled. This method ensures high purity and yield of the desired peptide .
化学反応の分析
Types of Reactions
Fmoc-(S)-3-Amino-3-(4-hydroxy-phenyl)-propionic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Various substituted amino acid derivatives.
科学的研究の応用
Chemistry
In chemistry, Fmoc-(S)-3-Amino-3-(4-hydroxy-phenyl)-propionic acid is used as a building block in the synthesis of complex peptides and proteins. Its stability and ease of deprotection make it ideal for use in SPPS .
Biology
Biologically, this compound is used in the study of enzyme-substrate interactions and protein folding. It serves as a model compound for understanding the behavior of phenylglycine derivatives in biological systems .
Medicine
In medicine, peptides synthesized using this compound are investigated for their potential therapeutic applications, including antimicrobial and anticancer activities .
Industry
Industrially, this compound is used in the production of peptide-based drugs and diagnostic agents. Its role in SPPS makes it a crucial component in the pharmaceutical industry .
類似化合物との比較
Similar Compounds
Fmoc-Phenylalanine: Similar in structure but lacks the hydroxy group.
Fmoc-Tyrosine: Contains a hydroxy group but differs in the position of the amino group.
Fmoc-4-Hydroxyphenylglycine: Similar but with different stereochemistry.
Uniqueness
Fmoc-(S)-3-Amino-3-(4-hydroxy-phenyl)-propionic acid is unique due to its specific stereochemistry and the presence of both the hydroxy and amino groups, which allow for diverse chemical modifications and interactions. This makes it particularly valuable in the synthesis of complex and biologically active peptides .
特性
IUPAC Name |
(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-hydroxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO5/c26-16-11-9-15(10-12-16)22(13-23(27)28)25-24(29)30-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22,26H,13-14H2,(H,25,29)(H,27,28)/t22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJELJMCALKYCRN-QFIPXVFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CC=C(C=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC(=O)O)C4=CC=C(C=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601136062 | |
| Record name | (βS)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-hydroxybenzenepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601136062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
501015-33-4 | |
| Record name | (βS)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-hydroxybenzenepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=501015-33-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (βS)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-hydroxybenzenepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601136062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


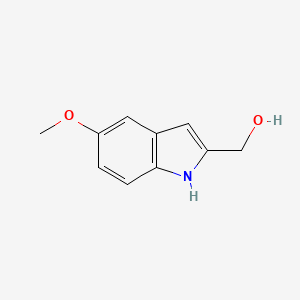
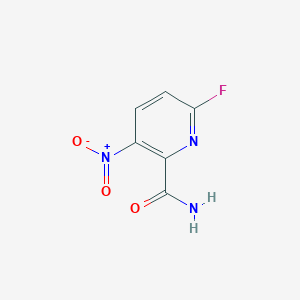
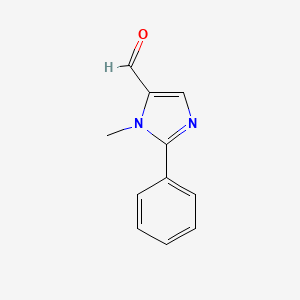
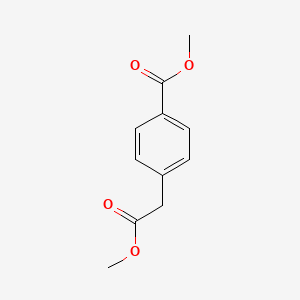
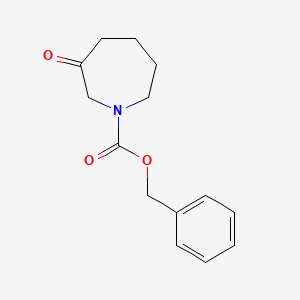

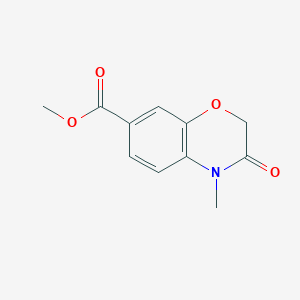

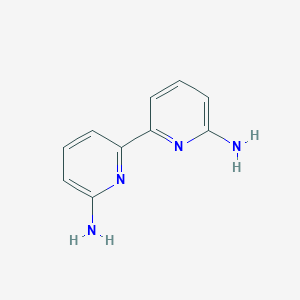
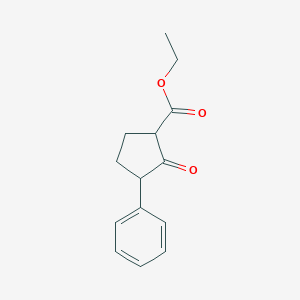
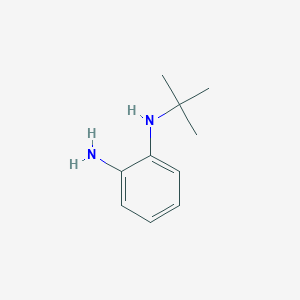
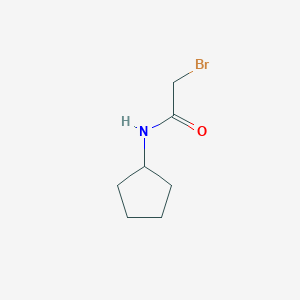
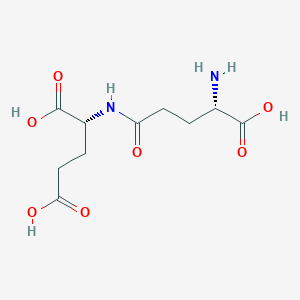
![[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B1337187.png)
